N'-[(1E)-butylidene]-2,4-dichlorobenzohydrazide
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Overview
Description
N’-[(1E)-butylidene]-2,4-dichlorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a butylidene group attached to a 2,4-dichlorobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-butylidene]-2,4-dichlorobenzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and butyraldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of N’-[(1E)-butylidene]-2,4-dichlorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-butylidene]-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-butylidene]-2,4-dichlorobenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-butylidene]-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide
- 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
N’-[(1E)-butylidene]-2,4-dichlorobenzohydrazide is unique due to its specific structural features, such as the butylidene group and the 2,4-dichloro substitution on the benzene ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12Cl2N2O |
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Molecular Weight |
259.13 g/mol |
IUPAC Name |
N-[(E)-butylideneamino]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C11H12Cl2N2O/c1-2-3-6-14-15-11(16)9-5-4-8(12)7-10(9)13/h4-7H,2-3H2,1H3,(H,15,16)/b14-6+ |
InChI Key |
QKUIZWBDFISSJO-MKMNVTDBSA-N |
Isomeric SMILES |
CCC/C=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCC=NNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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